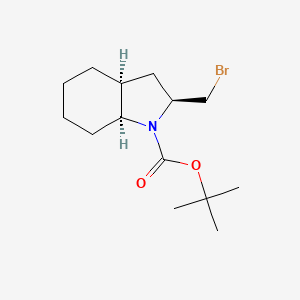

tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

-

Tert-butyl group (t-Bu): : The tert-butyl group (also known as 2-methyl-2-propanyl) consists of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the molecule.

-

Indole ring: : The indole moiety is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. It’s a common structural motif found in many natural products and pharmaceuticals.

-

Bromomethyl group: : The bromomethyl group (CH₂Br) is attached to the indole ring, introducing reactivity and functionalization possibilities.

Preparation Methods

Synthetic Routes:

-

Radical Bromination

- The tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can be synthesized via radical bromination of the corresponding indoline compound.

- Bromination occurs at the C2 position of the indoline ring using N-bromosuccinimide (NBS) or other brominating agents.

- The tert-butyl group provides steric protection during bromination.

-

Reductive Amination

- Another approach involves reductive amination of an appropriate ketone or aldehyde with tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylate.

- The resulting amine is then brominated using a suitable brominating agent.

Industrial Production:

- Industrial-scale production methods typically involve the reductive amination route due to its efficiency and scalability.

Chemical Reactions Analysis

Oxidation: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can undergo oxidation reactions, converting the bromomethyl group to a carboxylic acid or other functional groups.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to modify the compound.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the field of central nervous system disorders.

Agrochemicals: The indole scaffold is valuable for designing agrochemicals (pesticides, herbicides).

Materials Science: tert-butyl(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate derivatives may find applications in materials science (e.g., liquid crystals, polymers).

Mechanism of Action

- The compound’s mechanism of action depends on its specific derivatives.

- Potential targets include receptors, enzymes, or cellular pathways related to neurological function or disease.

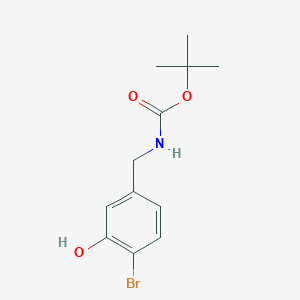

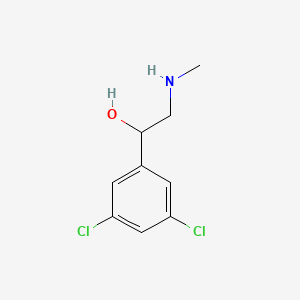

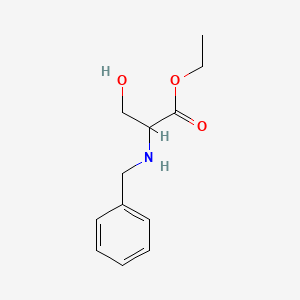

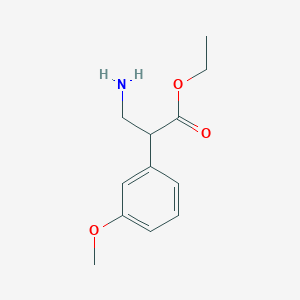

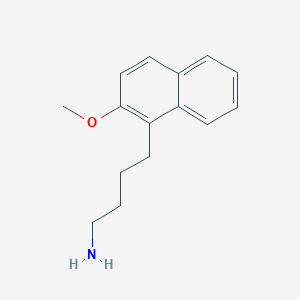

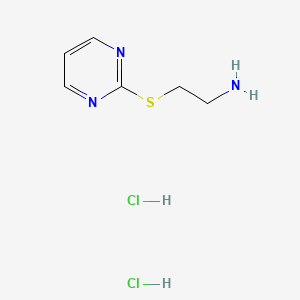

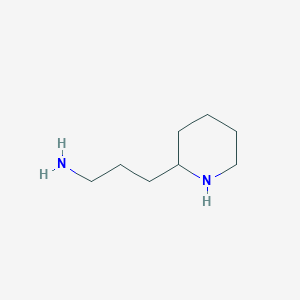

Comparison with Similar Compounds

Similar Compounds:

Properties

Molecular Formula |

C14H24BrNO2 |

|---|---|

Molecular Weight |

318.25 g/mol |

IUPAC Name |

tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |

InChI |

InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m0/s1 |

InChI Key |

UQRHXURRXRUBKM-SRVKXCTJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1CBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCCC2CC1CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)

![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)

aminehydrochloride](/img/structure/B13519392.png)

![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)